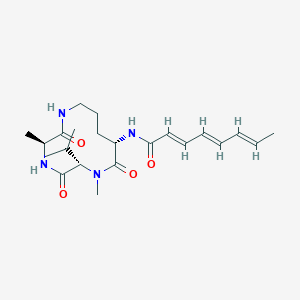
JNJ-56022486
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JNJ-56022486 is a potent and orally active negative modulator of the AMPA receptor, specifically selective for the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This compound has shown significant potential in the research of epilepsy due to its ability to cross the blood-brain barrier and selectively inhibit AMPA receptors containing TARP-γ8 .
Métodos De Preparación
The synthesis of JNJ-56022486 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the preparation of a benzimidazolone or oxindole-based structure, followed by various chemical reactions to introduce the desired functional groups. The reaction conditions often involve the use of anhydrous solvents, nitrogen atmosphere, and specific reagents to achieve high purity and yield .
Análisis De Reacciones Químicas
JNJ-56022486 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
JNJ-56022486 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the modulation of AMPA receptors and their role in synaptic transmission.
Biology: It helps in understanding the physiological and pathological roles of AMPA receptors in the central nervous system.
Medicine: It is being researched for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: It is used in the development of new drugs targeting AMPA receptors
Mecanismo De Acción
JNJ-56022486 exerts its effects by selectively binding to the AMPA receptor-TARP-γ8 complex. This binding disrupts the interaction between the receptor and the regulatory protein, leading to a decrease in receptor activity. The molecular targets involved include the AMPA receptor subunits and the TARP-γ8 protein. The pathways affected by this compound are primarily related to synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
JNJ-56022486 is unique in its high selectivity for TARP-γ8-containing AMPA receptors. Similar compounds include:
JNJ-55511118: Another negative modulator of AMPA receptors with similar selectivity for TARP-γ8.
AMPA receptor modulators: Various other compounds that modulate AMPA receptor activity but may not have the same selectivity for TARP-γ8.
The uniqueness of this compound lies in its ability to selectively inhibit TARP-γ8-containing AMPA receptors, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Número CAS |
2036082-79-6 |
|---|---|
Fórmula molecular |
C15H10ClN3O |
Peso molecular |
283.72 |
Nombre IUPAC |
2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20) |
Clave InChI |
WJCNWFPRVRWFCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-56022486; JNJ 56022486; JNJ56022486. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)


![11-(2-(18F)fluoranylpyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B608160.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)




